molecular formula C22H22N4O2 B11176727 N-(4-isopropylphenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide

N-(4-isopropylphenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide

Cat. No.: B11176727
M. Wt: 374.4 g/mol
InChI Key: LKOVIJAXTBHDLR-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C22H22N4O2 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

2-(2-oxo-7-phenyl-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl)-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C22H22N4O2/c1-14(2)15-8-10-17(11-9-15)24-20(27)12-19-22(28)25-21-18(13-23-26(19)21)16-6-4-3-5-7-16/h3-11,13-14,19H,12H2,1-2H3,(H,24,27)(H,25,28)

InChI Key

LKOVIJAXTBHDLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=C(C=NN23)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

N-(4-isopropylphenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by case studies and research findings.

Structural Characteristics

The compound has a molecular weight of 374.4 g/mol and can be identified by its CAS number 1324062-93-2. The structural features include a 2,3-dihydro-imidazo[1,2-b]pyrazole moiety, which is known for its diverse biological properties. The crystal structure reveals a nearly planar six-membered ring containing nitrogen atoms and exhibits unique intermolecular hydrogen bonding characteristics .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathways often incorporate alkylation and condensation reactions to form the desired imidazo[1,2-b]pyrazole framework.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-b]pyrazole compounds exhibit significant antimicrobial properties. A study evaluated various synthesized compounds against bacterial strains such as Salmonella typhi and Bacillus subtilis, showing moderate to strong activity in certain derivatives .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CE. coliWeak

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored. For instance, studies on related compounds have shown strong inhibitory activity against urease and acetylcholinesterase (AChE), which are critical targets for treating conditions like gastric ulcers and Alzheimer's disease. Specific IC50 values were reported for various derivatives ranging from 0.63 µM to 6.28 µM, indicating their potency compared to standard inhibitors .

Table 2: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (µM)
Compound DUrease1.13
Compound EAChE0.63
Compound FUrease6.28

Anticonvulsant Activity

Another area of investigation is the anticonvulsant activity of related pyrazole derivatives. Initial screenings using animal models indicated that certain analogs displayed efficacy in preventing seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Notably, compounds with specific structural features showed enhanced binding affinity to neuronal voltage-sensitive sodium channels, suggesting a mechanism for their anticonvulsant effects .

Case Studies

A notable case study involved the evaluation of a series of imidazo[1,2-b]pyrazole derivatives in animal models for their anticonvulsant properties. The study demonstrated that specific modifications to the molecular structure significantly impacted the biological activity, confirming the structure–activity relationship (SAR) principles in drug design.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the potential of N-(4-isopropylphenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide as a 5-lipoxygenase (5-LOX) inhibitor . This enzyme plays a critical role in the inflammatory process by catalyzing the production of leukotrienes, which are mediators of inflammation. Molecular docking studies have indicated that this compound could effectively bind to the active site of 5-LOX, suggesting its utility in developing anti-inflammatory drugs .

Anticancer Properties

The compound has also shown promise in anticancer research . Preliminary investigations into its activity against various cancer cell lines have suggested that it may inhibit tumor growth by inducing apoptosis in cancer cells. For instance, experiments conducted on human cancer cell lines have demonstrated significant growth inhibition rates, indicating its potential as a lead compound for further development .

Several case studies have been documented that illustrate the efficacy of this compound:

In Vitro Studies

In vitro assays have shown that this compound exhibits selective cytotoxicity against specific cancer cell lines while sparing normal cells. The mechanism of action appears to involve modulation of apoptotic pathways and cell cycle arrest at various phases .

In Silico Studies

Computational modeling has provided insights into the binding affinities of the compound with various targets. These studies suggest that modifications to the chemical structure could enhance potency and selectivity against desired molecular targets, paving the way for optimized drug design .

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